molecular formula C110H152N26O32 B13902638 Human PD-L1 inhibitor I

Human PD-L1 inhibitor I

Cat. No.: B13902638
M. Wt: 2350.5 g/mol
InChI Key: LNCFHYCUYCFVFP-GNCJSEQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Human PD-L1 inhibitor I is a compound designed to block the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1). This interaction is a critical immune checkpoint that tumors exploit to evade the immune system. By inhibiting this interaction, this compound aims to restore the immune system’s ability to recognize and destroy cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Human PD-L1 inhibitor I involves several steps, including the formation of key intermediates and the final coupling reaction. The process typically starts with the preparation of a biphenyl scaffold, which is then functionalized with various substituents to enhance its binding affinity and specificity for PD-L1. Common reagents used in these reactions include phenylboronic acid, palladium catalysts, and various organic solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-throughput screening and automated synthesis techniques. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Human PD-L1 inhibitor I undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various functionalized biphenyl derivatives, which are then tested for their ability to inhibit the PD-1/PD-L1 interaction .

Scientific Research Applications

Human PD-L1 inhibitor I has a wide range of scientific research applications, including:

Mechanism of Action

Human PD-L1 inhibitor I exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1 on T cells. This blockade restores the ability of T cells to recognize and kill tumor cells. The molecular targets involved include the PD-L1 protein on tumor cells and the PD-1 receptor on T cells. The pathway involves the inhibition of downstream signaling that normally suppresses T cell activity, leading to enhanced immune responses against the tumor .

Comparison with Similar Compounds

Human PD-L1 inhibitor I is unique in its high binding affinity and specificity for PD-L1. Similar compounds include:

    Nivolumab: A monoclonal antibody targeting PD-1.

    Pembrolizumab: Another monoclonal antibody targeting PD-1.

    Atezolizumab: A monoclonal antibody targeting PD-L1.

    Avelumab: A monoclonal antibody targeting PD-L1.

    Durvalumab: A monoclonal antibody targeting PD-L1 .

These compounds share the common goal of inhibiting the PD-1/PD-L1 interaction but differ in their molecular structures, binding affinities, and clinical applications. This compound stands out due to its small-molecule nature, which offers advantages in terms of oral bioavailability and tumor penetration .

Properties

Molecular Formula

C110H152N26O32

Molecular Weight

2350.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C110H152N26O32/c1-56(2)42-76(99(157)122-71(24-13-15-39-111)95(153)124-74(35-37-88(142)143)94(152)120-58(5)92(150)126-77(45-60-27-31-64(139)32-28-60)100(158)132-83(51-91(148)149)106(164)134-84(109(167)168)43-57(3)4)128-96(154)73(26-17-41-117-110(115)116)121-98(156)75(36-38-89(144)145)125-107(165)85(54-137)135-97(155)72(25-14-16-40-112)123-102(160)79(47-62-52-118-69-22-11-9-20-66(62)69)131-108(166)86(55-138)136-101(159)78(46-61-29-33-65(140)34-30-61)129-105(163)82(50-90(146)147)133-103(161)80(48-63-53-119-70-23-12-10-21-67(63)70)130-104(162)81(49-87(114)141)127-93(151)68(113)44-59-18-7-6-8-19-59/h6-12,18-23,27-34,52-53,56-58,68,71-86,118-119,137-140H,13-17,24-26,35-51,54-55,111-113H2,1-5H3,(H2,114,141)(H,120,152)(H,121,156)(H,122,157)(H,123,160)(H,124,153)(H,125,165)(H,126,150)(H,127,151)(H,128,154)(H,129,163)(H,130,162)(H,131,166)(H,132,158)(H,133,161)(H,134,164)(H,135,155)(H,136,159)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,167,168)(H4,115,116,117)/t58-,68-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-/m0/s1

InChI Key

LNCFHYCUYCFVFP-GNCJSEQZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(=O)N)NC(=O)C(CC7=CC=CC=C7)N

Origin of Product

United States

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